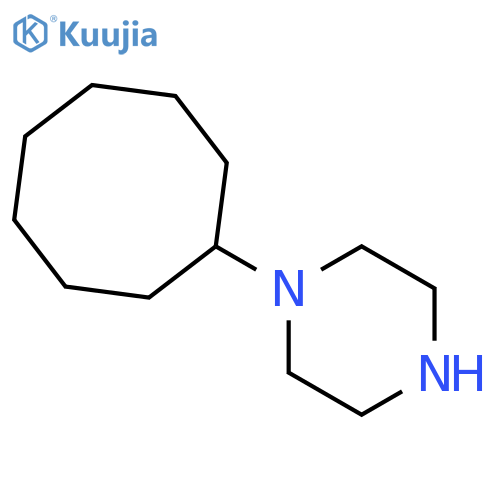Cas no 21043-43-6 (1-Cyclooctylpiperazine)

1-Cyclooctylpiperazine structure
商品名:1-Cyclooctylpiperazine
1-Cyclooctylpiperazine 化学的及び物理的性質
名前と識別子
-
- Piperazine,1-cyclooctyl-
- 1-CYCLOOCTYLPIPERAZINE
- 1-Cyclooctyl-piperazin
- 1-cyclooctyl-piperazine
- cyclooctylpiperazine
- Piperazine,1-cyclooctyl
- FT-0638076
- F14620
- A815093
- PS-5841
- (1-Cyclooctyl)piperazine
- 21043-43-6
- CS-0449520
- AKOS009157933
- 1-(cyclooctyl)piperazine
- Piperazine, 1-cyclooctyl-
- MFCD01320900
- WAA04343
- DTXSID20371002
- SCHEMBL1267270
- 1-Cyclooctylpiperazine
-
- MDL: MFCD01320900
- インチ: InChI=1S/C12H24N2/c1-2-4-6-12(7-5-3-1)14-10-8-13-9-11-14/h12-13H,1-11H2
- InChIKey: PXPPUXBOQHHYEJ-UHFFFAOYSA-N
- ほほえんだ: C1CCCC(CCC1)N2CCNCC2
計算された属性
- せいみつぶんしりょう: 196.19400
- どういたいしつりょう: 196.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 15.3Ų
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”
- ふってん: 75 °C
- PSA: 15.27000
- LogP: 2.27120
1-Cyclooctylpiperazine セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
1-Cyclooctylpiperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-Cyclooctylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | PS-5841-1MG |
1-(Cyclooctyl)piperazine |
21043-43-6 | >97% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-5841-10MG |
1-(Cyclooctyl)piperazine |
21043-43-6 | >97% | 10mg |
£63.00 | 2025-02-09 | |
| abcr | AB143628-2 g |
1-Cyclooctylpiperazine; 97% |
21043-43-6 | 2g |
€132.20 | 2023-05-09 | ||
| Key Organics Ltd | PS-5841-5G |
1-(Cyclooctyl)piperazine |
21043-43-6 | >97% | 5g |
£150.00 | 2025-02-09 | |
| TRC | C994498-10mg |
1-Cyclooctylpiperazine |
21043-43-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| abcr | AB143628-5 g |
1-Cyclooctylpiperazine; 97% |
21043-43-6 | 5g |
€215.20 | 2023-05-09 | ||
| eNovation Chemicals LLC | Y1244127-250mg |
Piperazine, 1-cyclooctyl- |
21043-43-6 | 97% | 250mg |
$150 | 2023-09-04 | |
| Oakwood | 008911-250mg |
(1-Cyclooctyl)piperazine |
21043-43-6 | 97% | 250mg |
$26.00 | 2023-09-16 | |
| abcr | AB143628-10 g |
1-Cyclooctylpiperazine; 97% |
21043-43-6 | 10g |
€315.60 | 2023-05-09 | ||
| abcr | AB143628-5g |
1-Cyclooctylpiperazine, 97%; . |
21043-43-6 | 97% | 5g |
€215.20 | 2025-02-15 |
1-Cyclooctylpiperazine 関連文献
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
4. Book reviews
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
21043-43-6 (1-Cyclooctylpiperazine) 関連製品
- 21043-42-5(1-(Cycloheptyl)piperazine)
- 21043-40-3(1-Cyclopentylpiperazine)
- 142013-66-9(1-(Piperidin-4-yl)piperazine)
- 17766-28-8(1-Cyclohexylpiperazine)
- 202991-77-3(1-Ethyl-4-piperidin-4-yl-piperazine Hydrochloride)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 5587-61-1(Triisocyanato(methyl)silane)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21043-43-6)1-Cyclooctylpiperazine

清らかである:99%
はかる:10g
価格 ($):187.0